6-Bromo-7-chloro-1,2-benzoxazole
Description
Properties
IUPAC Name |
6-bromo-7-chloro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWSDDXPLLUTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NO2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427417-88-6 | |
| Record name | 6-bromo-7-chloro-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chloro-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-7-chloro-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the electronic and steric properties of benzoxazole derivatives:
| Compound | Substituents | Electronic Effects |
|---|---|---|
| 6-Bromo-7-chloro-1,2-benzoxazole | Br (6), Cl (7) | Strong electron-withdrawing effects; enhances electrophilicity |
| 6-Bromo-1,2-benzoxazole | Br (6) | Moderate electron withdrawal; activates C-7 for further substitution |
| 4-Bromo-1,2-benzoxazole | Br (4) | Alters resonance distribution; may reduce reactivity at C-7 |
| 7-Bromo-6-methyl-1,2-benzoxazole | Br (7), CH₃ (6) | Methyl (electron-donating) at C-6 counters Br’s withdrawal |
The dual halogens in this compound likely enhance its electrophilicity compared to mono-halogenated analogs, facilitating nucleophilic aromatic substitution reactions .
Physicochemical Properties
Predicted or reported properties of selected compounds:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 231.36 (calculated) | N/A | N/A |
| 6-Bromo-1,2-benzoxazole | 198.02 | 276.1 (predicted) | 1.710 (predicted) |
| 4-Bromo-1,2-benzoxazole | 198.02 | N/A | N/A |
| 3-[Cl(Ph)CH₂]-6-methyl-1,2-benzoxazole | 287.73 | N/A | N/A |
The additional chlorine in this compound increases molecular weight and likely elevates boiling point and density compared to 6-bromo-1,2-benzoxazole .
Biological Activity
6-Bromo-7-chloro-1,2-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a benzoxazole ring with bromine and chlorine substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrClNO |
| SMILES | C1=CC(=C(C2=C1C=NO2)Cl)Br |
| InChI | InChI=1S/C7H3BrClNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 16 µg/mL. The mechanism of action was attributed to its ability to disrupt membrane integrity and inhibit mitochondrial respiration in fungal cells .
Anticancer Potential
In vitro studies have shown that derivatives of benzoxazole compounds can act as inhibitors of cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines . The specific mechanism often involves interaction with enzymes that regulate cell cycle progression or apoptosis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Membrane Disruption : By altering membrane permeability, it can affect cellular homeostasis and induce cell death in pathogens.
- Signal Transduction Interference : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Study on Antifungal Activity
In a controlled study, this compound was tested against multiple Candida species. The results indicated that it had a broad spectrum of antifungal activity with no observed cross-resistance to conventional antifungal agents like amphotericin B .
Anticancer Activity Evaluation
Another study evaluated the anticancer properties of benzoxazole derivatives, including this compound. The research found that these compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 50 µM, indicating potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
